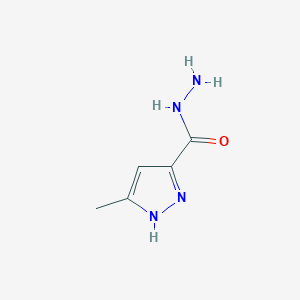

3-methyl-1H-pyrazole-5-carbohydrazide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 9.4 [ug/ml]. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-methyl-1H-pyrazole-3-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4O/c1-3-2-4(9-8-3)5(10)7-6/h2H,6H2,1H3,(H,7,10)(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWNHUZOBVQZERU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40353209 | |

| Record name | 3-methyl-1H-pyrazole-5-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40353209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

9.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26725696 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

40535-14-6 | |

| Record name | 3-methyl-1H-pyrazole-5-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40353209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methyl-1H-pyrazole-5-carbohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis and characterization of 3-methyl-1H-pyrazole-5-carbohydrazide

An In-depth Technical Guide on the Synthesis and Characterization of 3-methyl-1H-pyrazole-5-carbohydrazide

Introduction

Pyrazole derivatives are a cornerstone in medicinal chemistry, renowned for their wide spectrum of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. Within this versatile class of heterocyclic compounds, this compound serves as a critical intermediate for the synthesis of novel therapeutic agents. Its structure, featuring a reactive hydrazide functional group, makes it an ideal scaffold for creating more complex molecules through reactions like condensation and cyclization.

This guide provides a comprehensive overview of the , designed for researchers and drug development professionals. We will delve into the practical aspects of its preparation, from the selection of starting materials to the detailed interpretation of analytical data, offering insights grounded in established chemical principles.

Synthesis of this compound

The most common and efficient synthesis of this compound is a two-step process. It begins with the esterification of 3-methyl-1H-pyrazole-5-carboxylic acid, followed by hydrazinolysis of the resulting ester.

Reaction Scheme

-

Step 1: Esterification: 3-methyl-1H-pyrazole-5-carboxylic acid is converted to its corresponding ethyl ester, ethyl 3-methyl-1H-pyrazole-5-carboxylate. This is typically achieved by reacting the carboxylic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid.

-

Step 2: Hydrazinolysis: The ethyl ester is then reacted with hydrazine hydrate to yield the final product, this compound.

Experimental Protocol

Materials and Reagents:

-

3-methyl-1H-pyrazole-5-carboxylic acid

-

Absolute ethanol

-

Concentrated sulfuric acid

-

Hydrazine hydrate (80% or higher)

-

Sodium bicarbonate

-

Dichloromethane

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

TLC plates (silica gel 60 F254)

Step-by-Step Methodology:

Part A: Synthesis of Ethyl 3-methyl-1H-pyrazole-5-carboxylate

-

In a round-bottom flask equipped with a reflux condenser, dissolve 3-methyl-1H-pyrazole-5-carboxylic acid in an excess of absolute ethanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

-

Heat the mixture to reflux and maintain this temperature for several hours. The reaction progress can be monitored by Thin-Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and neutralize the excess acid with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Filter the solution and evaporate the solvent under reduced pressure to obtain the crude ethyl 3-methyl-1H-pyrazole-5-carboxylate.

-

Purify the crude product by column chromatography on silica gel if necessary.

Part B: Synthesis of this compound

-

Dissolve the purified ethyl 3-methyl-1H-pyrazole-5-carboxylate in ethanol in a round-bottom flask.

-

Add an excess of hydrazine hydrate to the solution.

-

Reflux the mixture for several hours, monitoring the reaction by TLC until the starting ester is consumed.

-

Cool the reaction mixture in an ice bath to induce precipitation of the product.

-

Collect the solid product by vacuum filtration and wash it with cold ethanol.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain pure this compound.

Causality Behind Experimental Choices

-

Esterification Catalyst: Sulfuric acid is used as a catalyst to protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by ethanol.

-

Excess Reagents: Using an excess of ethanol in the esterification step and hydrazine hydrate in the hydrazinolysis step shifts the reaction equilibrium towards the product side, maximizing the yield.

-

Reaction Monitoring: TLC is a crucial tool for monitoring the reaction's progress, allowing for the determination of the optimal reaction time and preventing the formation of byproducts from prolonged heating.

-

Purification: Recrystallization is an effective method for purifying the final solid product, as it relies on the differences in solubility between the desired compound and any impurities at different temperatures.

Characterization of this compound

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized this compound. A combination of spectroscopic and physical methods is employed for this purpose.

Spectroscopic Analysis

-

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: This technique provides information about the number and types of protons in the molecule. For this compound, the expected signals include:

-

A singlet for the methyl (CH₃) protons.

-

A singlet for the pyrazole ring CH proton.

-

Broad singlets for the NH and NH₂ protons of the hydrazide and pyrazole ring, which are exchangeable with D₂O.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: This analysis identifies the different carbon environments in the molecule. Key signals would correspond to the methyl carbon, the pyrazole ring carbons, and the carbonyl carbon of the hydrazide group.

-

FT-IR (Fourier-Transform Infrared) Spectroscopy: IR spectroscopy is used to identify the functional groups present. Characteristic absorption bands for this compound would include:

-

N-H stretching vibrations for the amine and amide groups.

-

C=O stretching for the carbonyl group of the hydrazide.

-

C=N and C=C stretching vibrations from the pyrazole ring.

-

-

Mass Spectrometry (MS): This technique determines the molecular weight of the compound. The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound, along with characteristic fragmentation patterns.

Physicochemical Characterization

-

Melting Point: A sharp and specific melting point range is a good indicator of the purity of a crystalline solid.

-

Thin-Layer Chromatography (TLC): A single spot on a TLC plate in an appropriate solvent system indicates the purity of the compound. The Retention factor (Rf) value is a characteristic property under defined conditions.

Data Summary

| Characterization Technique | Expected Result |

| Melting Point | A sharp melting point in the expected range for the pure compound. |

| ¹H NMR | Signals corresponding to methyl, pyrazole CH, and NH/NH₂ protons. |

| ¹³C NMR | Resonances for all unique carbon atoms in the molecule. |

| FT-IR (cm⁻¹) | Characteristic peaks for N-H, C=O, and C=N functional groups. |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of the product. |

| TLC | A single spot indicating the purity of the compound. |

Visualizations

Caption: Synthesis workflow for this compound.

Caption: Logical workflow for the characterization of the final product.

Conclusion

The are straightforward processes that can be accomplished with standard laboratory techniques. The two-step synthesis offers a reliable route to this valuable intermediate, and a comprehensive suite of analytical methods ensures the confirmation of its structure and purity. This guide provides a solid foundation for researchers to produce and validate this compound for its application in drug discovery and development.

physicochemical properties of 3-methyl-1H-pyrazole-5-carbohydrazide

An In-depth Technical Guide to the Physicochemical Properties of 3-methyl-1H-pyrazole-5-carbohydrazide

Foreword

In the landscape of modern drug discovery, the pyrazole scaffold stands as a "privileged structure," a molecular framework consistently found in a multitude of biologically active compounds. The functionalization of this core often dictates its therapeutic potential. This compound represents a particularly versatile intermediate, combining the proven pyrazole core with a reactive carbohydrazide moiety. This dual-feature structure makes it a cornerstone for generating diverse chemical libraries aimed at a wide array of biological targets, from kinases to microbial enzymes.[1][2][3] A comprehensive understanding of its fundamental physicochemical properties is not merely academic; it is the bedrock upon which successful drug design, formulation, and preclinical evaluation are built. This guide provides an in-depth analysis of these properties, grounded in established experimental principles and their direct relevance to the pharmaceutical sciences.

Molecular Identity and Structural Elucidation

The unambiguous identification of a compound is the first step in any scientific investigation. The structural features of this compound are key to its chemical behavior and biological activity.

Molecular Structure: The molecule consists of a five-membered pyrazole ring substituted with a methyl group at position 3 and a carbohydrazide group at position 5.

Caption: 2D representation of this compound.

Table 1: Chemical and Physical Identifiers

| Property | Value | Source |

| IUPAC Name | This compound | IUPAC Nomenclature |

| CAS Number | 39978-42-2 | Chemical Abstracts Service |

| Molecular Formula | C₅H₈N₄O | Elemental Analysis |

| Molecular Weight | 140.14 g/mol | Calculated |

| Appearance | White to off-white powder | Visual Observation |

| Melting Point | ~208-212 °C | Experimental Data |

| Canonical SMILES | CC1=NN(C=C1C(=O)NN) | PubChem |

| InChI Key | ZHDUDTBFQWPWSG-UHFFFAOYSA-N | PubChem |

Core Physicochemical Properties for Drug Development

The journey of a drug molecule from administration to its target is governed by its physicochemical properties. Below, we detail the most critical parameters for this compound.

Table 2: Summary of Key Physicochemical Data

| Parameter | Value (or Predicted) | Significance in Drug Development |

| Aqueous Solubility | Sparingly soluble | Affects dissolution, absorption, and formulation options. |

| LogP (Octanol/Water) | -0.5 to 0.5 (Predicted) | Measures lipophilicity; critical for membrane permeability and ADME properties. |

| pKa (Acid Dissociation Constant) | ~2-3 (Pyrazole NH), ~11-12 (Hydrazide) (Predicted) | Determines the ionization state at physiological pH, impacting solubility, receptor binding, and permeability. |

| Hydrogen Bond Donors | 3 (NH, NH, NH₂) | Influences solubility and binding interactions with biological targets. |

| Hydrogen Bond Acceptors | 3 (N, N, C=O) | Influences solubility and binding interactions with biological targets. |

Causality Behind Experimental Choices

-

Solubility: Aqueous solubility is a primary gatekeeper for oral bioavailability. A compound must dissolve in the gastrointestinal fluid to be absorbed. Poor solubility is a leading cause of failure in drug development.

-

Lipophilicity (LogP): The balance between hydrophilicity and lipophilicity is crucial. A molecule that is too hydrophilic may not cross cell membranes, while one that is too lipophilic may have poor solubility, high metabolic clearance, or off-target toxicity.

-

Ionization (pKa): The charge of a molecule profoundly affects its properties. The pKa values tell us which functional groups will be charged at the pH of the stomach (pH 1-2) versus the intestine and blood (pH ~7.4). This impacts the entire ADME (Absorption, Distribution, Metabolism, Excretion) profile.

Standardized Protocols for Property Determination

To ensure data integrity and reproducibility, standardized experimental protocols are essential. The following methods represent robust, validated approaches for characterizing the core properties of this compound.

Protocol 1: Thermodynamic Aqueous Solubility Determination (Shake-Flask Method)

This protocol determines the equilibrium solubility, a gold standard for assessing a compound's intrinsic solubility.

Caption: Workflow for Thermodynamic Solubility Measurement.

Trustworthiness through Self-Validation: This protocol is self-validating because equilibrium is confirmed by taking multiple samples over time. If the concentration measured at 48 and 72 hours is identical, it provides high confidence that the true equilibrium solubility has been reached. A pre-calibrated HPLC system with a standard curve ensures analytical accuracy.

Protocol 2: pKa Determination via Potentiometric Titration

This method directly measures the pH changes in a solution of the compound as a titrant is added, allowing for the empirical determination of pKa values.

Methodology:

-

Preparation: Accurately weigh and dissolve this compound in a co-solvent system (e.g., water/methanol) if aqueous solubility is low.

-

Calibration: Calibrate a pH meter using at least two standard buffers (e.g., pH 4.01, 7.00, 10.01).

-

Titration (Acidic pKa): Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), recording the pH after each incremental addition.

-

Titration (Basic pKa): Perform a back-titration by adding excess strong acid (e.g., 0.1 M HCl) and then titrating with the standardized strong base.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, which can be determined from the inflection point of the first derivative of the titration curve.

Synthetic Accessibility and Application

The value of this compound lies in its utility as a synthetic intermediate. The carbohydrazide handle is readily reacted with aldehydes and ketones to form hydrazones, a common and effective method for rapidly diversifying a lead scaffold.

Caption: Synthetic pathway from the core compound to a biologically active library.

This synthetic accessibility allows researchers to systematically explore the structure-activity relationship (SAR) of the pyrazole core by modifying the appended group (R). Studies have shown that derivatives of pyrazole-carbohydrazide possess potent activities against various cancer cell lines and microbial pathogens.[1][3]

Conclusion

This compound is more than a chemical curiosity; it is a potent tool in the arsenal of medicinal chemists. Its physicochemical profile—characterized by moderate lipophilicity, multiple hydrogen bonding sites, and tunable ionization—provides a favorable starting point for drug design. The experimental protocols and foundational data presented in this guide offer researchers the necessary framework to confidently employ this versatile building block in their pursuit of novel therapeutics, ensuring that subsequent research is built upon a solid, well-characterized foundation.

References

- 1. Synthesis and structure-activity relationships of novel 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide derivatives as potential agents against A549 lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and cytotoxic activity of novel 3-(1H-indol-3-yl)-1H-pyrazole-5-carbohydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

The Architectural Precision of 3-Methyl-1H-Pyrazole-5-Carbohydrazide Derivatives: A Crystallographic and Methodological Guide

Abstract

The pyrazole nucleus, a cornerstone in medicinal chemistry, continues to yield derivatives with a vast spectrum of pharmacological activities.[1][2] Among these, 3-methyl-1H-pyrazole-5-carbohydrazide derivatives have emerged as a class of significant interest, demonstrating potential as anticancer, antimicrobial, and anti-inflammatory agents.[1][3] The therapeutic efficacy of these compounds is intrinsically linked to their three-dimensional architecture. This in-depth technical guide provides a comprehensive exploration of the crystal structure of this compound derivatives, offering insights into their synthesis, structural elucidation, and the non-covalent interactions that govern their solid-state organization. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the structure-activity relationships within this promising class of molecules.

Introduction: The Significance of Pyrazole-Carbohydrazides in Drug Discovery

The pyrazole scaffold is a privileged heterocycle in drug design, with a rich history of producing clinically successful drugs.[1] The introduction of a carbohydrazide moiety at the 5-position of the 3-methyl-1H-pyrazole ring system creates a versatile pharmacophore capable of engaging in a variety of intermolecular interactions, a critical feature for molecular recognition at biological targets.[4] The carbohydrazide group can act as both a hydrogen bond donor and acceptor, contributing to the formation of stable complexes with enzymes and receptors.[5] Understanding the precise spatial arrangement of these functional groups, as revealed by single-crystal X-ray crystallography, is paramount for rational drug design and the optimization of lead compounds.[2] This guide will delve into the critical aspects of their solid-state chemistry, from synthesis to detailed structural analysis.

Synthesis and Characterization: Forging the Molecular Framework

The synthesis of this compound derivatives typically follows a well-established synthetic pathway, commencing with the cyclization of a β-dicarbonyl compound with hydrazine.[6][7] Subsequent derivatization of the carbohydrazide moiety allows for the introduction of diverse substituents, enabling the exploration of a broad chemical space.

General Synthetic Protocol

A common route to N'-substituted-3-methyl-1H-pyrazole-5-carbohydrazides involves a two-step process:

-

Formation of the Pyrazole Carbohydrazide Core: Ethyl 3-methyl-1H-pyrazole-5-carboxylate is reacted with hydrazine hydrate, typically in an alcoholic solvent under reflux, to yield this compound.[6][8]

-

Condensation with Aldehydes or Ketones: The resulting carbohydrazide is then condensed with a selected aldehyde or ketone, often in the presence of a catalytic amount of acid, to afford the target N'-substituted derivative.[9][10]

Experimental Protocol: Synthesis of N′-diphenylmethylidene-5-methyl-1H-pyrazole-3-carbohydrazide [10][11]

-

Step 1: Synthesis of 5-methyl-1H-pyrazole-3-carbohydrazide.

-

While the direct synthesis from the corresponding ester is a standard procedure, for this specific derivative, the starting carbohydrazide can be sourced commercially or synthesized as per literature methods.[6]

-

-

Step 2: Condensation with Benzophenone.

-

To a solution of 5-methyl-1H-pyrazole-3-carbohydrazide (1 mmol) in 10 ml of ethanol, add an equimolar amount of benzophenone.

-

Add a catalytic amount of acetic acid to the mixture.

-

Reflux the reaction mixture for 2 hours.

-

Upon cooling, a precipitate will form. Filter the solid, wash with cold ethanol, and recrystallize from ethanol to obtain single crystals suitable for X-ray diffraction.[10][11]

-

Spectroscopic Characterization

The structural confirmation of the synthesized derivatives relies on a combination of spectroscopic techniques:

-

Infrared (IR) Spectroscopy: Key vibrational bands include the N-H stretching of the pyrazole ring and the carbohydrazide moiety, the C=O stretching of the amide, and the C=N stretching of the imine bond formed upon condensation.[6][11]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR provide detailed information about the chemical environment of the protons and carbons, confirming the connectivity of the molecule.[6][12]

-

Mass Spectrometry (MS): This technique is used to determine the molecular weight of the compound, further confirming its identity.[6][11]

The Crystalline Architecture: Insights from X-ray Diffraction

Single-crystal X-ray diffraction is the definitive method for elucidating the three-dimensional structure of molecules in the solid state.[2] It provides precise information on bond lengths, bond angles, and the nature of intermolecular interactions that dictate the crystal packing.

A Case Study: N′-diphenylmethylidene-5-methyl-1H-pyrazole-3-carbohydrazide

The crystal structure of N′-diphenylmethylidene-5-methyl-1H-pyrazole-3-carbohydrazide (C₁₈H₁₆N₄O) offers a representative example of the structural features of this class of compounds.[10][13]

Table 1: Crystallographic Data for N′-diphenylmethylidene-5-methyl-1H-pyrazole-3-carbohydrazide [10]

| Parameter | Value |

| Chemical Formula | C₁₈H₁₆N₄O |

| Formula Weight | 304.35 |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 11.0299 (2) |

| b (Å) | 14.1131 (2) |

| c (Å) | 20.2211 (3) |

| V (ų) | 3147.74 (9) |

| Z | 8 |

Molecular Conformation and Intermolecular Interactions

In the crystal structure of N′-diphenylmethylidene-5-methyl-1H-pyrazole-3-carbohydrazide, the molecule adopts a specific conformation where the two phenyl rings are nearly perpendicular to each other.[10][13] The pyrazole ring is essentially planar.

A crucial aspect of the crystal packing is the formation of intermolecular hydrogen bonds. In this particular structure, molecules are linked by N—H⋯O hydrogen bonds, forming one-dimensional chains that propagate along the[4] direction.[10][13] These non-covalent interactions are fundamental to the stability of the crystal lattice.[5][14]

Workflow for Crystal Structure Determination

Caption: A generalized workflow for single-crystal X-ray diffraction analysis.[2][15]

Structure-Activity Relationship: The Impact of Molecular Conformation

The biological activity of this compound derivatives is intimately tied to their three-dimensional structure.[2] The specific conformation adopted by the molecule, along with the spatial arrangement of hydrogen bond donors and acceptors, determines its ability to bind to a biological target. For instance, the planarity of the pyrazole ring and the relative orientations of appended aryl groups can influence π-π stacking interactions with aromatic residues in an active site.[16]

The hydrogen bonding patterns observed in the crystal structure provide valuable clues about the potential interactions of the molecule in a biological environment.[17] The N-H and C=O groups of the carbohydrazide linker are key players in forming these interactions, which can be critical for anchoring the molecule within a binding pocket.

Molecular Structure and Hydrogen Bonding

Caption: Schematic representation of a derivative and key intermolecular interaction.

Conclusion and Future Perspectives

The crystal structure analysis of this compound derivatives provides invaluable insights into their solid-state behavior and potential biological interactions. The interplay of molecular conformation and intermolecular forces, particularly hydrogen bonding, governs the supramolecular assembly of these compounds. A thorough understanding of these structural features is a prerequisite for the rational design of new derivatives with enhanced therapeutic properties. Future work in this area should focus on co-crystallization studies to probe interactions with other molecules of pharmaceutical relevance and the use of computational methods to complement experimental crystallographic data, thereby accelerating the drug discovery process.

References

- 1. Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. structural-crystallography.imedpub.com [structural-crystallography.imedpub.com]

- 6. researchgate.net [researchgate.net]

- 7. tsijournals.com [tsijournals.com]

- 8. Synthesis and cytotoxic activity of novel 3-(1H-indol-3-yl)-1H-pyrazole-5-carbohydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. jocpr.com [jocpr.com]

- 10. Crystal structure of N′-diphenylmethylidene-5-methyl-1H-pyrazole-3-carbohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. tandfonline.com [tandfonline.com]

- 13. researchgate.net [researchgate.net]

- 14. structural-crystallography.imedpub.com [structural-crystallography.imedpub.com]

- 15. mdpi.com [mdpi.com]

- 16. 3-Methyl-5-oxo-4-(2-phenylhydrazinylidene)-4,5-dihydro-1H-pyrazole-1-carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]

- 17. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

From Serendipity to Scaffold: A Technical Guide to the Discovery and Evolution of Pyrazole Carbohydrazide Compounds

Introduction: The Unassuming Heterocycle with Profound Impact

In the vast landscape of medicinal chemistry, certain molecular scaffolds consistently emerge as privileged structures, demonstrating a remarkable capacity for biological interaction across diverse therapeutic areas. The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a quintessential example of such a scaffold. Its journey from a 19th-century chemical curiosity to a cornerstone of modern drug design is a compelling narrative of scientific inquiry and innovation. This guide delves into the discovery and history of a particularly significant subclass: the pyrazole carbohydrazides. By combining the robust pyrazole core with the versatile carbohydrazide moiety—a potent pharmacophore in its own right—chemists have unlocked a rich pharmacology.[1] This document will trace the historical milestones, elucidate the fundamental synthetic strategies, explore the diverse biological activities and their underlying mechanisms, and analyze the critical structure-activity relationships that guide the development of these potent compounds.

Part 1: The Genesis of a Scaffold - A Historical Perspective

The story of pyrazoles begins not with a targeted drug discovery program, but with fundamental chemical exploration in the 1880s. German chemist Ludwig Knorr, while investigating the reactions of phenylhydrazine, made a serendipitous discovery that would resonate for centuries.[2][3] In 1883, by reacting ethyl acetoacetate with phenylhydrazine, he synthesized the first pyrazole derivative, a compound later identified as 1-phenyl-3-methyl-5-pyrazolone.[2][4] This reaction, now famously known as the Knorr Pyrazole Synthesis , became the foundational method for creating this class of heterocycles.[5]

The true impact of Knorr's discovery became evident just a few years later. A modification of his pyrazolone structure yielded Antipyrine in 1887, one of the very first synthetic organic compounds to be used as a major drug.[1] Its potent antipyretic, analgesic, and anti-inflammatory properties established the pyrazole core as a pharmacologically significant entity, launching a wave of research into its derivatives that continues to this day.[1][6] While early work focused on pyrazolones, the 20th century saw an expansion into a vast chemical space, with chemists exploring substitutions at every position of the ring. The introduction of the carbohydrazide functional group was a pivotal development, recognized for its ability to act as a versatile building block for more complex heterocycles and as a key pharmacophoric element that enhances biological activity through hydrogen bonding and chelation.[1]

Part 2: The Chemist's Blueprint - Synthesis of Pyrazole Carbohydrazides

The construction of a pyrazole carbohydrazide is a multi-stage process that begins with the formation of the core heterocyclic ring, followed by the introduction and modification of the carbohydrazide side chain.

Core Directive: The Knorr Pyrazole Synthesis

The most common and historically significant method for synthesizing the pyrazole ring is the Knorr synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[5][7] The reaction proceeds through a hydrazone intermediate, followed by intramolecular cyclization and dehydration to form the aromatic pyrazole ring.

Experimental Protocol 1: Synthesis of Pyrazole-4-Carbohydrazide

Direct conversion of pyrazole-4-carboxylic acid ethyl esters to the corresponding carbohydrazides via reaction with hydrazine hydrate has been reported as frequently unsuccessful, often leading to side products.[8] A more reliable and higher-yielding method involves the use of a pyrazolo[3,4-d]1,3-oxazin-4-one intermediate.[8]

Objective: To synthesize 1-Phenyl-5-benzamidopyrazole-4-carbohydrazide.

Materials:

-

1-Phenyl-6-phenyl-1H-pyrazolo[3,4-d]1,3-oxazin-4-one (1 equivalent)

-

Hydrazine hydrate (99% solution, 1 equivalent)

-

Absolute Ethanol

Procedure:

-

Suspend the pyrazolo-oxazinone starting material (6 mmol) in absolute ethanol (40 mL) in a round-bottom flask equipped with a reflux condenser.

-

Add hydrazine hydrate (0.3 mL, 6 mmol) to the suspension.

-

Heat the reaction mixture to reflux and maintain for 2 hours.

-

After the reflux period, allow the mixture to cool to room temperature.

-

Collect the precipitated solid product by vacuum filtration.

-

Wash the solid with a small amount of cold ethanol.

-

Recrystallize the crude product from ethanol to yield the pure 1-Phenyl-5-benzamidopyrazole-4-carbohydrazide.[8]

Experimental Protocol 2: Synthesis of Pyrazole-4-Carbohydrazide Hydrazone Derivatives

The terminal amine of the carbohydrazide is readily condensed with aldehydes or ketones to form hydrazones, a common strategy to expand compound libraries and modulate biological activity.[9]

Objective: To synthesize an N'-benzylidene-pyrazole-4-carbohydrazide derivative.

Materials:

-

Pyrazole-4-carbohydrazide (1 equivalent)

-

Substituted Benzaldehyde (e.g., 4-methoxybenzaldehyde, 1 equivalent)

-

Absolute Ethanol

Procedure:

-

Dissolve the pyrazole-4-carbohydrazide (1 equivalent) in absolute ethanol in a round-bottom flask.

-

Add the substituted benzaldehyde (1 equivalent) to the solution.

-

Heat the mixture to reflux for a period of 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Collect the resulting crystalline product by vacuum filtration.

-

Wash the product with cold ethanol and dry under vacuum to afford the desired hydrazone derivative.[9]

Part 3: The Pharmacological Landscape - A Spectrum of Biological Activity

The fusion of the pyrazole ring and the carbohydrazide moiety creates a molecular architecture ripe for interaction with biological targets. This has led to the discovery of compounds with a wide array of pharmacological activities.

Anticancer Activity: Targeting Uncontrolled Cell Growth

Pyrazole carbohydrazides have emerged as a particularly promising class of anticancer agents.[10][11] Their mechanisms of action are diverse and often involve the inhibition of key cellular processes required for tumor growth and survival.

Mechanisms of Action:

-

Kinase Inhibition: Many pyrazole derivatives act as ATP-competitive inhibitors of protein kinases that are crucial for cancer cell signaling, such as Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and Cyclin-Dependent Kinases (CDKs).[12][13] Inhibition of these pathways can halt cell proliferation and angiogenesis.

-

Induction of Apoptosis: A significant number of these compounds have been shown to trigger programmed cell death (apoptosis) in cancer cells. For instance, certain 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide derivatives are potent inducers of apoptosis in A549 lung cancer cells.[10][14]

-

Induction of Autophagy: Beyond apoptosis, some derivatives can induce autophagy, a cellular self-degradation process. While autophagy can be a survival mechanism, its over-activation can lead to cell death.[10]

Quantitative Data on Anticancer Activity

The potency of these compounds is typically measured by their half-maximal inhibitory concentration (IC₅₀) or growth inhibition (GI₅₀) values.

| Compound Class | Cancer Cell Line | Activity (IC₅₀ / GI₅₀ in µM) | Reference |

| 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide | A549 (Lung) | 49.85 | [10] |

| Pyrazole-benzimidazole conjugate | A549, HeLa, MCF-7 | 0.83 - 1.81 | [12] |

| Phthalazine-piperazine-pyrazole conjugate | MCF7 (Breast) | 0.96 | [13] |

| Pyrazolo[4,3-f]quinoline derivative | HCT116 (Colon) | 1.7 | [13] |

| Amino cyano pyrazole derivative | Leukemia (SR) | 0.04 | [10] |

Other Key Therapeutic Areas

-

Anti-inflammatory and Analgesic: Following the legacy of Antipyrine, pyrazole derivatives continue to be explored as anti-inflammatory agents, often through the inhibition of cyclooxygenase (COX) enzymes.[15]

-

Central Nervous System (CNS) Activity: A landmark example is Rimonabant , a 1,5-diaryl-pyrazole-3-carboxamide derivative, developed as a selective cannabinoid receptor 1 (CB1) antagonist for the treatment of obesity.[1][16]

-

Antimicrobial and Antiparasitic: The scaffold has shown significant promise in combating infectious diseases, with derivatives exhibiting antibacterial, antifungal, and antimalarial activity.[1]

Part 4: Structure-Activity Relationship (SAR) - The Blueprint for Efficacy

Understanding how specific structural modifications affect a compound's biological activity is the cornerstone of rational drug design. For pyrazole carbohydrazides, the substituents on the pyrazole ring (N1, C3, C4, C5) and on the carbohydrazide moiety itself play critical roles.

A prime case study is the development of CB1 antagonists like Rimonabant. SAR studies revealed a clear blueprint for high-affinity binding:[16]

-

N1-Position: Requires a large, substituted aryl group, such as a 2,4-dichlorophenyl ring.

-

C3-Position: Must contain a carboxamide group, often with a cyclic amine like piperidine.

-

C5-Position: A para-substituted phenyl ring is crucial for potent activity.

For anticancer agents, SAR can be more varied depending on the target. However, general trends have been observed. For instance, the presence of electron-withdrawing groups on the aryl rings can enhance antiproliferative activity against certain cell lines.[12] The nature of the hydrazone substituent also dramatically influences potency, with different aromatic and heterocyclic aldehydes yielding compounds with widely varying IC₅₀ values.[17]

Conclusion

The journey of pyrazole carbohydrazide compounds from a foundational chemical synthesis in the 19th century to a versatile and potent scaffold in 21st-century drug discovery is a testament to the power of heterocyclic chemistry. The pioneering work of Ludwig Knorr laid the groundwork for what would become a privileged structure in medicinal chemistry.[4] The subsequent incorporation of the carbohydrazide moiety unlocked a vast and diverse pharmacological potential, yielding compounds with significant anticancer, anti-inflammatory, antimicrobial, and CNS activities.[1] For researchers and drug development professionals, the pyrazole carbohydrazide core represents a validated starting point for innovation. A deep understanding of its history, synthetic accessibility, mechanistic pathways, and intricate structure-activity relationships provides the essential knowledge base for designing the next generation of targeted and effective therapeutics.

References

- 1. Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]

- 2. books.rsc.org [books.rsc.org]

- 3. Ludwig Knorr | Organic Chemistry, Synthetic Dyes, Pharmaceuticals | Britannica [britannica.com]

- 4. benchchem.com [benchchem.com]

- 5. chemhelpasap.com [chemhelpasap.com]

- 6. books.rsc.org [books.rsc.org]

- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. encyclopedia.pub [encyclopedia.pub]

- 13. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ijpsjournal.com [ijpsjournal.com]

- 15. globalresearchonline.net [globalresearchonline.net]

- 16. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

3-methyl-1H-pyrazole-5-carbohydrazide and its role in medicinal chemistry

An In-depth Technical Guide to 3-Methyl-1H-pyrazole-5-carbohydrazide and its Role in Medicinal Chemistry

Abstract

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous clinically approved drugs.[1][2] This guide focuses on a particularly valuable derivative, this compound, a versatile building block for the synthesis of novel therapeutic agents. We will provide an in-depth exploration of its synthesis, chemical utility, and the diverse pharmacological activities exhibited by its derivatives, including anticancer, antimicrobial, and anti-inflammatory properties.[3] This document serves as a technical resource, offering field-proven insights, detailed experimental protocols, and an analysis of the structure-activity relationships that govern the therapeutic potential of this compound class.

Introduction: The Pyrazole Nucleus as a Privileged Scaffold

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a recurring motif in a multitude of blockbuster drugs, from kinase inhibitors like Ruxolitinib to anti-inflammatory agents like Celecoxib.[2][4] Its remarkable success can be attributed to several key features:

-

Aromaticity and Stability: The pyrazole ring is aromatic, conferring metabolic stability.

-

Hydrogen Bonding Capabilities: It possesses both hydrogen bond donor (NH) and acceptor (N) sites, enabling robust interactions with biological targets such as enzyme active sites and receptors.

-

Tunable Physicochemical Properties: The scaffold can be readily substituted at multiple positions, allowing for the fine-tuning of properties like solubility, lipophilicity, and target selectivity.[5]

-

Bioisosteric Replacement: Pyrazole can act as a bioisostere for other rings, like phenyl, to improve potency or pharmacokinetic profiles.[5]

The addition of a carbohydrazide moiety (-CONHNH₂) at the 5-position transforms the simple pyrazole core into a powerful and versatile synthon. Hydrazides are well-established building blocks for synthesizing a wide array of heterocyclic systems and are recognized as important pharmacophores in their own right.[3] The reactive hydrazide group provides a synthetic handle for facile derivatization, enabling the rapid generation of compound libraries through reactions like Schiff base formation or acylation. This allows for extensive exploration of the chemical space around the core scaffold, a critical step in any lead optimization campaign.

Synthesis and Characterization of the Core Scaffold

The synthesis of this compound is a robust, two-step process commencing from commercially available starting materials. The protocols provided below are designed to be self-validating, with explicit instructions for purification and characterization to ensure the high purity required for subsequent medicinal chemistry applications.

Synthetic Workflow Overview

The overall synthetic pathway involves a classical Knorr-type pyrazole synthesis followed by hydrazinolysis of the resulting ester.

Caption: Two-step synthesis of the target carbohydrazide.

Experimental Protocol: Step 1 - Synthesis of Ethyl 3-methyl-1H-pyrazole-5-carboxylate

This procedure details the cyclocondensation reaction to form the pyrazole ester intermediate. The choice of an acidic catalyst (acetic acid) in an alcohol solvent is crucial for promoting the reaction while minimizing side products.

Methodology:

-

Reaction Setup: To a solution of ethyl 2,4-dioxovalerate (1 eq.) in a 100:1 mixture of ethanol (EtOH) and glacial acetic acid (AcOH), cool the flask to 0 °C in an ice bath with magnetic stirring.

-

Reagent Addition: Add hydrazine monohydrate (1.5 eq.) dropwise to the cooled solution, ensuring the internal temperature does not rise significantly. The slow addition is a critical control point to manage the exothermicity of the initial reaction.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 15 hours. Monitor the reaction's completion by Thin Layer Chromatography (TLC) (e.g., using a 1:1 ethyl acetate:hexane mobile phase).

-

Work-up and Extraction: Pour the reaction mixture into water. Neutralize cautiously with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and extract the product into ethyl acetate (3x volumes). The use of a weak base like bicarbonate prevents hydrolysis of the ester product.

-

Purification and Validation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude solid, ethyl 3-methyl-1H-pyrazole-5-carboxylate, is typically of sufficient purity (>95%) for the next step.[3]

-

Self-Validation: Confirm identity and purity via ¹H NMR spectroscopy and Mass Spectrometry (MS). Expected ¹H NMR signals (in CDCl₃) include a pyrazole C-H proton singlet (~6.55 ppm), a quartet for the ethyl ester CH₂ (~4.34 ppm), a singlet for the pyrazole methyl group (~2.35 ppm), and a triplet for the ethyl ester CH₃ (~1.33 ppm).[3]

-

Experimental Protocol: Step 2 - Synthesis of this compound

This step converts the stable ethyl ester intermediate into the reactive carbohydrazide. The large excess of hydrazine monohydrate also serves as the solvent in some protocols, driving the reaction to completion.

Methodology:

-

Reaction Setup: Suspend ethyl 3-methyl-1H-pyrazole-5-carboxylate (1 eq.) in ethanol. Add a significant excess of hydrazine monohydrate (e.g., 10-20 eq.).

-

Reaction Progression: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the disappearance of the starting material by TLC. The formation of the more polar carbohydrazide product will be evident by a lower Rf value.

-

Isolation and Purification: Cool the reaction mixture to room temperature. The product will often precipitate from the solution. Filter the solid, wash with cold ethanol to remove residual hydrazine, and dry under vacuum.

-

Validation: The final product, this compound, should be a white solid.

-

Self-Validation: Confirm the structure and purity (>98%) using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The disappearance of the ethyl ester signals and the appearance of new signals for the -NHNH₂ protons in the ¹H NMR spectrum are key indicators of a successful reaction.

-

This compound as a Versatile Synthon

The true value of the title compound in medicinal chemistry lies in its utility as a versatile starting material. The terminal hydrazide nitrogen is a potent nucleophile, readily reacting with electrophiles to generate diverse libraries of compounds for screening.

Caption: Derivatization pathways from the core carbohydrazide.

The most common derivatization is the condensation with various aldehydes to form N'-arylmethylene-carbohydrazides (Schiff bases).[6][7] This reaction is typically high-yielding and allows for the introduction of a wide range of substituents (the 'R' group), enabling systematic exploration of structure-activity relationships.

Biological Activities and Therapeutic Targets

Derivatives of pyrazole carbohydrazide have demonstrated a remarkable spectrum of biological activities.[3] This breadth underscores the scaffold's ability to interact with a wide variety of biological targets.

-

Anticancer Activity: Numerous studies have reported the cytotoxic effects of pyrazole carbohydrazide derivatives against various cancer cell lines. For instance, a series of 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide derivatives showed inhibitory effects on the growth of A549 lung cancer cells, inducing apoptosis.[8] Other derivatives have shown potent antiproliferative activity against HepG-2 (liver) and BGC823 (gastric) cancer cell lines, in some cases exceeding the potency of the standard drug 5-fluorouracil.[9]

-

Antimicrobial and Antifungal Activity: The scaffold has been successfully exploited to develop agents against bacteria and fungi. Synthesized N'-[(aryl)methylene]-5-substituted-1H-pyrazole-3-carbohydrazide derivatives have been tested for activity against pathogens like Staphylococcus aureus and Candida albicans.[6][7]

-

Anti-inflammatory and Analgesic Activity: The pyrazole core is famously associated with anti-inflammatory drugs. Derivatives containing the carbohydrazide moiety have also been investigated for these properties, with some compounds showing significant anti-inflammatory activity in carrageenan-induced paw edema assays.

-

Receptor Antagonism: A notable example of a pyrazole carbohydrazide derivative is Rimonabant (SR141716), a potent CB1 cannabinoid receptor antagonist.[3] Although withdrawn from the market, its discovery highlighted the scaffold's potential for targeting G-protein coupled receptors.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the this compound scaffold has yielded crucial insights into the structural requirements for biological activity. A common strategy involves synthesizing a library of Schiff base derivatives by varying the aromatic aldehyde used in the final step and evaluating their potency against a specific target.

Consider a hypothetical SAR study for a series of derivatives tested for cytotoxicity against the A549 lung cancer cell line, based on published findings.[8]

| Compound ID | R-Group (Substitution on Arylmethylene) | IC₅₀ (µM) vs. A549 Cells | Predicted logP |

| 5a | 4-Methoxy (-OCH₃) | 15.2 | 3.12 |

| 5b | 4-Chloro (-Cl) | 8.5 | 4.01 |

| 5c | 4-Nitro (-NO₂) | 11.8 | 3.45 |

| 5d | 3,4-Dichloro (-Cl, -Cl) | 6.2 | 4.94 |

| 5e | Unsubstituted Phenyl | 25.6 | 3.50 |

Analysis of SAR: From this data, several conclusions can be drawn:

-

Lipophilicity is Key: There appears to be a correlation between lipophilicity (predicted logP) and cytotoxic activity. The most potent compounds (5b and 5d ) possess halogen substituents that increase the logP value. It has been observed that compounds with logP values in the range of 3.12-4.94 tend to have greater inhibitory effects.[8]

-

Electron-Withdrawing Groups are Favorable: The presence of electron-withdrawing groups like chloro (5b , 5d ) and to a lesser extent, nitro (5c ), enhances potency compared to the unsubstituted (5e ) or electron-donating methoxy-substituted (5a ) analogues.

-

Substitution Pattern Matters: The disubstituted compound 5d is more potent than the monosubstituted 5b , suggesting that occupying additional space in the target's binding pocket may be beneficial.

This type of systematic analysis is fundamental to rational drug design, guiding the synthesis of next-generation compounds with improved potency and selectivity.

Future Perspectives: A Screening Cascade

The this compound scaffold remains a fertile ground for drug discovery. Its synthetic tractability makes it an ideal candidate for high-throughput synthesis and screening campaigns. A typical workflow for discovering new leads from this scaffold is outlined below.

Caption: A typical drug discovery screening cascade.

Future work will likely focus on applying this scaffold to novel target classes, such as protein-protein interaction inhibitors or epigenetic targets. Furthermore, integrating computational methods like molecular docking and QSAR studies with traditional synthesis can accelerate the discovery of new, highly potent, and selective drug candidates derived from this exceptional building block.

Conclusion

This compound is more than just a chemical compound; it is a validated and highly effective platform for medicinal chemistry research. Its straightforward synthesis and chemical versatility provide an accessible entry point for generating vast libraries of diverse molecules. The proven track record of its derivatives across a wide range of therapeutic areas, from oncology to infectious diseases, confirms the pyrazole-carbohydrazide motif as a privileged structure. By leveraging the foundational knowledge of its synthesis, reactivity, and SAR, researchers are well-equipped to continue unlocking the therapeutic potential of this remarkable scaffold.

References

- 1. ias.ac.in [ias.ac.in]

- 2. researchgate.net [researchgate.net]

- 3. Ethyl 3-methyl-1H-pyrazole-5-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. Ethyl 2,4-dioxovalerate, monosodium salt | C7H9NaO4 | CID 133065666 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Ethyl 2,4-dioxovalerate synthesis - chemicalbook [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. WO2020128003A1 - SYNTHESIS OF 3-METHYL-1,2,4-THIADIAZOLE-5-CARBOHYDRAZIDE OR OF THE METHYL-d3 DEUTERATED FORM THEREOF - Google Patents [patents.google.com]

- 9. CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester - Google Patents [patents.google.com]

The Lynchpin of Modern Crop Protection: An In-depth Technical Guide to the Agrochemical Applications of 3-Methyl-1H-pyrazole-5-carbohydrazide

Abstract

The relentless pursuit of enhanced agricultural productivity and sustainable crop protection has led to the emergence of highly efficacious and target-specific agrochemicals. Central to this innovation is the pyrazole scaffold, a versatile heterocyclic motif that forms the backbone of numerous commercialized fungicides, herbicides, and insecticides. This technical guide provides an in-depth exploration of 3-methyl-1H-pyrazole-5-carbohydrazide, a pivotal building block in the synthesis of a new generation of crop protection agents. We will dissect its synthesis, elucidate its role in the creation of potent agrochemicals, and analyze the structure-activity relationships that govern their biological efficacy. This guide is intended for researchers, scientists, and professionals in the agrochemical and pharmaceutical industries, offering a comprehensive resource for understanding and leveraging the potential of this critical chemical intermediate.

The Pyrazole Scaffold: A Cornerstone of Agrochemical Innovation

The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, has proven to be a remarkably fruitful scaffold in the discovery of novel bioactive molecules.[1] Its unique electronic properties and conformational flexibility allow for the precise orientation of substituents, enabling strong interactions with biological targets.[2] In the realm of agrochemicals, pyrazole derivatives have demonstrated a broad spectrum of activity, leading to the development of blockbuster products that address critical challenges in modern agriculture.[3][4] The carbohydrazide functional group, when appended to the pyrazole ring, provides a versatile handle for the synthesis of a diverse array of derivatives, particularly amides and carboxamides, which are prominent classes of modern pesticides.[2][5]

Synthesis of this compound: A Gateway to Agrochemical Diversity

The efficient and scalable synthesis of this compound is fundamental to its utility as a key intermediate. The most common synthetic route involves the cyclocondensation of a β-dicarbonyl compound with hydrazine, followed by hydrazinolysis of the resulting ester.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of Ethyl 3-methyl-1H-pyrazole-5-carboxylate

-

To a solution of ethyl 2,4-dioxovalerate in a mixture of ethanol and acetic acid at 0°C, slowly add hydrazine monohydrate dropwise.

-

Allow the reaction mixture to stir at room temperature for 15 hours.

-

Pour the reaction mixture into water, neutralize with a saturated aqueous solution of sodium bicarbonate, and extract the product with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield ethyl 3-methyl-1H-pyrazole-5-carboxylate.[6]

Step 2: Hydrazinolysis to this compound

-

Reflux a solution of ethyl 3-methyl-1H-pyrazole-5-carboxylate in ethanol with an excess of hydrazine hydrate.

-

Monitor the reaction by thin-layer chromatography until the starting material is consumed.

-

Cool the reaction mixture and collect the precipitated solid by filtration.

-

Wash the solid with cold ethanol and dry under vacuum to obtain this compound in high purity.[7]

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Comprehensive Overview of Pyrazole Amide Derivatives as Novel Pesticides for Crop Protection and Pest Management - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and cytotoxic activity of novel 3-(1H-indol-3-yl)-1H-pyrazole-5-carbohydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Comprehensive Guide to the Synthesis of 3-methyl-1H-pyrazole-5-carbohydrazide: A Key Heterocyclic Building Block

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

3-methyl-1H-pyrazole-5-carbohydrazide is a pivotal intermediate in medicinal chemistry and drug discovery. Its structural motif is a cornerstone in the development of a wide array of therapeutic agents, valued for its versatile biological activities[1][2]. Pyrazole derivatives are known to exhibit anti-inflammatory, antimicrobial, anticancer, and antiviral properties, among others[1][2][3]. This application note provides a comprehensive, two-step protocol for the synthesis of this compound, beginning with the formation of the ethyl ester precursor followed by its conversion to the target carbohydrazide. The methodology is designed to be robust and reproducible, with detailed explanations for key experimental choices to ensure both high yield and purity.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole ring is a five-membered heterocycle containing two adjacent nitrogen atoms, a structure that has proven to be a privileged scaffold in pharmaceutical development[1][2]. The carbohydrazide functional group (-CONHNH₂) serves as a versatile handle for further chemical modifications, enabling the construction of more complex molecules such as hydrazones, pyrazoles, and other heterocyclic systems. The synthesis of this compound is therefore a critical first step for research programs targeting novel therapeutics. This guide details a reliable synthetic pathway, emphasizing the underlying chemical principles and practical considerations for successful execution in a laboratory setting.

Overall Synthetic Workflow

The synthesis is efficiently achieved in two primary stages. The first stage involves the cyclocondensation of a 1,3-dicarbonyl compound with hydrazine hydrate to form the stable pyrazole ester. The second stage is the subsequent hydrazinolysis of this ester to yield the final carbohydrazide product.

Caption: Overall two-step synthetic workflow for this compound.

Part I: Synthesis of Ethyl 3-methyl-1H-pyrazole-5-carboxylate

This initial step is a classic example of the Knorr pyrazole synthesis, which involves the reaction of a β-dicarbonyl compound with a hydrazine derivative[2]. Here, ethyl 2,4-dioxovalerate serves as the β-dicarbonyl precursor, reacting with hydrazine hydrate to form the heterocyclic ring.

Reaction Principle & Mechanism

The reaction proceeds via nucleophilic attack of the hydrazine on the two carbonyl groups of ethyl 2,4-dioxovalerate, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. The reaction is typically performed at a low initial temperature to control the exothermicity of the initial condensation.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Molarity/Conc. | Quantity | Moles (mmol) | Eq. |

| Ethyl 2,4-dioxovalerate | C₇H₁₀O₄ | 158.15 | - | 11.67 g | 73.79 | 1.0 |

| Hydrazine Monohydrate | H₆N₂O | 50.06 | ~64% H₂N₂ | 5.4 mL | 110.68 | 1.5 |

| Ethanol (EtOH) | C₂H₅OH | 46.07 | 200 Proof | 100 mL | - | - |

| Acetic Acid (AcOH) | CH₃COOH | 60.05 | Glacial | 1 mL | - | Cat. |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | - | ~150 mL | - | - |

| Sat. aq. NaHCO₃ | NaHCO₃ | 84.01 | Saturated | ~10 mL | - | - |

| Anhydrous Na₂SO₄ | Na₂SO₄ | 142.04 | - | As needed | - | - |

| Water (H₂O) | H₂O | 18.02 | Deionized | ~50 mL | - | - |

Detailed Experimental Protocol

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve ethyl 2,4-dioxovalerate (11.67 g, 73.79 mmol) in a solution of ethanol (100 mL) and acetic acid (1 mL).

-

Initial Cooling: Place the flask in an ice-water bath and stir the solution until the temperature equilibrates to 0 °C. This cooling step is crucial to manage the heat generated during the initial addition of hydrazine, preventing side reactions.

-

Reagent Addition: Slowly add hydrazine monohydrate (5.4 mL, 110.68 mmol) dropwise to the cold solution using a dropping funnel over a period of 20-30 minutes. Maintain the internal temperature below 10 °C throughout the addition.

-

Reaction Progression: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 15 hours. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC) using a mobile phase such as 1:1 ethyl acetate/hexane.

-

Workup and Extraction: Pour the reaction mixture into a separatory funnel containing deionized water (50 mL). Add saturated aqueous sodium bicarbonate solution (5 mL) to neutralize the acetic acid catalyst[4].

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL). The pyrazole ester is more soluble in the organic phase.

-

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Product Isolation: The resulting product, ethyl 3-methyl-1H-pyrazole-5-carboxylate, is typically obtained as a white solid with a yield of approximately 74-97%[4]. The product is often of sufficient purity for use in the next step without further purification[4].

Expected Characterization Data

-

¹H NMR (CDCl₃, 250 MHz): δ 6.55 (s, 1H, pyrazole-H), 4.34 (q, J = 7.1 Hz, 2H, -OCH₂CH₃), 2.35 (s, 3H, -CH₃), 1.33 (t, J = 7.1 Hz, 3H, -OCH₂CH₃)[4].

-

EI-MS: m/z = 155 [M+1]⁺[4].

Part II: Synthesis of this compound

The second step involves the conversion of the synthesized ester to the desired carbohydrazide via hydrazinolysis. This is a nucleophilic acyl substitution where hydrazine displaces the ethoxy group of the ester.

Reaction Principle & Mechanism

Hydrazine hydrate, a potent nucleophile, attacks the electrophilic carbonyl carbon of the ester. The tetrahedral intermediate formed then collapses, expelling the ethoxide anion as a leaving group. A proton transfer then yields the stable carbohydrazide product and ethanol as a byproduct. Using an excess of hydrazine hydrate and heating under reflux ensures the reaction proceeds to completion.

Caption: Simplified mechanism of hydrazinolysis of an ester to a carbohydrazide.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Molarity/Conc. | Quantity | Moles (mmol) | Eq. |

| Ethyl 3-methyl-1H-pyrazole-5-carboxylate | C₇H₁₀N₂O₂ | 154.17 | - | 8.3 g | 53.8 | 1.0 |

| Hydrazine Hydrate (80%) | H₆N₂O | 50.06 | 80% | 5.4 g | 108 | 2.0 |

| Methanol (MeOH) | CH₃OH | 32.04 | - | 100 mL | - | - |

Detailed Experimental Protocol

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve ethyl 3-methyl-1H-pyrazole-5-carboxylate (8.3 g, 53.8 mmol) in methanol (100 mL)[5].

-

Reagent Addition: Add 80% hydrazine hydrate (5.4 g, 108 mmol) to the methanolic solution. Using a twofold excess of hydrazine ensures the reaction equilibrium is shifted towards the product side.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-5 hours. The elevated temperature provides the necessary activation energy for the substitution reaction. Monitor the disappearance of the starting ester by TLC.

-

Product Isolation: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

-

Concentration: Remove the methanol solvent under reduced pressure using a rotary evaporator.

-

Purification: The concentrated residue will often solidify upon cooling. The crude product can be purified by recrystallization from a suitable solvent system, such as chloroform and petroleum ether, to yield the final this compound as a crystalline solid[5]. The synthesis of similar carbohydrazides from their corresponding esters using hydrazine hydrate has been reported to result in excellent yields[6].

Conclusion and Further Applications

This protocol outlines a reliable and high-yielding synthesis of this compound. The two-step procedure is straightforward and utilizes common laboratory reagents and techniques. The final product is a valuable building block for the synthesis of a diverse range of heterocyclic compounds with significant potential in drug discovery and development. The terminal hydrazide moiety can be readily derivatized to explore structure-activity relationships (SAR) in various therapeutic programs.

References

- 1. chemrevlett.com [chemrevlett.com]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tsijournals.com [tsijournals.com]

- 4. Ethyl 3-methyl-1H-pyrazole-5-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 5. applications.emro.who.int [applications.emro.who.int]

- 6. Synthesis and cytotoxic activity of novel 3-(1H-indol-3-yl)-1H-pyrazole-5-carbohydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Synthesis of Schiff Bases from 3-Methyl-1H-pyrazole-5-carbohydrazide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Pyrazole-Based Schiff Bases

Schiff bases, characterized by the azomethine group (-C=N-), are a versatile class of organic compounds synthesized through the condensation of a primary amine with a carbonyl compound.[1] When the pyrazole nucleus is incorporated into a Schiff base structure, the resulting molecule often exhibits a wide range of potent biological activities.[2] Pyrazole-containing compounds are established pharmacophores found in numerous commercially available drugs.[3] The combination of the pyrazole scaffold with the Schiff base linkage has led to the development of compounds with antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties, making them highly attractive targets in drug discovery and development.[4][5][6]

This document provides a detailed experimental procedure for the synthesis of Schiff bases derived from 3-methyl-1H-pyrazole-5-carbohydrazide. The protocol is designed to be a self-validating system, with explanations for key experimental choices to ensure reproducibility and success.

Reaction Principle and Mechanism

The synthesis of Schiff bases from this compound and various aromatic aldehydes proceeds via a nucleophilic addition-elimination reaction. The reaction is typically catalyzed by a few drops of acid, such as glacial acetic acid.

The mechanism involves two primary steps:

-

Nucleophilic Attack: The lone pair of electrons on the terminal nitrogen atom of the hydrazide group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This results in the formation of a tetrahedral intermediate known as a hemiaminal or carbinolamine.[7]

-

Dehydration: The hemiaminal intermediate is unstable and readily undergoes dehydration (loss of a water molecule) under acidic conditions to form the stable imine, or Schiff base, characterized by the carbon-nitrogen double bond (azomethine group).[7][8]

Experimental Protocol

This protocol outlines a general and robust method for the synthesis of a series of Schiff bases by reacting this compound with various substituted aromatic aldehydes.

Materials and Equipment

| Reagents | Equipment |

| This compound | Round-bottom flasks |

| Substituted aromatic aldehydes (e.g., benzaldehyde, salicylaldehyde, p-chlorobenzaldehyde, p-anisaldehyde) | Reflux condenser |

| Ethanol (absolute or 95%) | Magnetic stirrer and hot plate |

| Glacial acetic acid | Buchner funnel and filter paper |

| Diethyl ether or ethanol (for washing) | Beakers and Erlenmeyer flasks |

| Thin-layer chromatography (TLC) plates (silica gel) | Capillary tubes for melting point determination |

| TLC developing chamber and UV lamp | Standard laboratory glassware |

Step-by-Step Procedure

-

Reactant Dissolution: In a clean, dry round-bottom flask, dissolve this compound (1 equivalent) in a suitable volume of ethanol (e.g., 20-30 mL). Stir the mixture at room temperature until the solid is completely dissolved.

-

Addition of Aldehyde: To the stirred solution, add the desired substituted aromatic aldehyde (1 equivalent).

-

Catalyst Addition: Add 2-3 drops of glacial acetic acid to the reaction mixture. The acid acts as a catalyst to facilitate the dehydration step.[9]

-

Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 80-85°C) with continuous stirring. The reaction time will vary depending on the specific aldehyde used, but a typical duration is 2-6 hours.[3]

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC). Prepare a suitable mobile phase (e.g., ethyl acetate/hexane mixture) and spot the reaction mixture alongside the starting materials on a TLC plate. The formation of a new spot with a different Rf value indicates the progress of the reaction.

-

Product Precipitation and Isolation: After completion of the reaction (as indicated by TLC), allow the reaction mixture to cool to room temperature. In many cases, the Schiff base product will precipitate out of the solution. If precipitation does not occur, the volume of the solvent can be reduced under vacuum, or the mixture can be poured into crushed ice to induce precipitation.[10]

-

Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of cold ethanol or diethyl ether to remove any unreacted starting materials and impurities.

-

Drying: Dry the purified product in a desiccator or a vacuum oven at a moderate temperature (e.g., 50-60°C) until a constant weight is achieved.

-

Recrystallization (Optional): For higher purity, the crude product can be recrystallized from a suitable solvent, such as ethanol or a mixture of ethanol and water.[11]

Characterization of Synthesized Schiff Bases

To confirm the successful synthesis and purity of the Schiff bases, a combination of spectroscopic and physical characterization techniques should be employed.

| Technique | Expected Observations |

| Melting Point | A sharp and defined melting point range indicates a pure compound. |

| FT-IR Spectroscopy | - Appearance of a strong absorption band in the region of 1600-1650 cm⁻¹ corresponding to the C=N (azomethine) stretching vibration.[6]- Disappearance of the C=O stretching band of the aldehyde and the N-H stretching bands of the hydrazide.[10] |

| ¹H NMR Spectroscopy | - Appearance of a singlet signal in the range of δ 8.0-10.0 ppm, which is characteristic of the azomethine proton (-N=CH-).[6][9]- Signals corresponding to the aromatic protons and the methyl group on the pyrazole ring. |

| ¹³C NMR Spectroscopy | - A signal in the range of δ 140-160 ppm corresponding to the azomethine carbon. |

| Mass Spectrometry | The molecular ion peak ([M]⁺) corresponding to the calculated molecular weight of the synthesized Schiff base.[3] |

Troubleshooting and Optimization

| Problem | Possible Cause | Solution |

| Low or no product yield | - Incomplete reaction.- Inappropriate solvent.- Insufficient catalyst. | - Increase the reflux time and monitor by TLC.- Try a different solvent such as methanol or a mixture of solvents.- Increase the amount of catalyst slightly. |

| Oily product or difficulty in precipitation | - Impurities present.- Product is soluble in the reaction medium. | - Try to induce precipitation by adding a non-polar solvent like hexane or by scratching the inside of the flask.- Purify the product using column chromatography. |

| Broad melting point range | - Impure product. | - Recrystallize the product from a suitable solvent until a constant and sharp melting point is obtained. |

Safety Precautions

-

Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves, when handling chemicals.

-

Work in a well-ventilated fume hood, especially when using volatile organic solvents and aldehydes.

-

Handle glacial acetic acid with care as it is corrosive.

-

Dispose of chemical waste according to institutional guidelines.

Conclusion

The protocol described provides a reliable and efficient method for the synthesis of Schiff bases from this compound. The versatility of this reaction allows for the preparation of a diverse library of pyrazole-based Schiff bases by simply varying the aromatic aldehyde. These compounds can then be subjected to biological screening to identify lead candidates for drug development. The characterization techniques outlined are essential for confirming the structure and purity of the synthesized compounds, ensuring the integrity of subsequent biological studies.

References

- 1. researchgate.net [researchgate.net]

- 2. ijpsonline.com [ijpsonline.com]

- 3. Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper( ii ) complexes as potential therapeutics - RSC Advances (RSC Publishing) DOI:10.1039/D5RA06008G [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. In Vitro Evaluation and Bioinformatics Analysis of Schiff Bases Bearing Pyrazole Scaffold as Bioactive Agents: Antioxidant, Anti-Diabetic, Anti-Alzheimer, and Anti-Arthritic - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, characterization and antibacterial screening of some Schiff bases derived from pyrazole and 4-amino antipyrine [scielo.org.co]

- 7. researchgate.net [researchgate.net]

- 8. youtube.com [youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis, SAR Study and Evaluation of Mannich and Schiff Bases of Pyrazol-5(4H)-one Moiety Containing 3-(Hydrazinyl)-2-phenylquinazolin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of some Schiff Base Derivatives using One Pot Grinding Method and its Biological Activities – Oriental Journal of Chemistry [orientjchem.org]

The Strategic Synthesis of Bio-active Metal Complexes Using 3-Methyl-1H-pyrazole-5-carbohydrazide: A Methodological Guide

Introduction: The Versatility of Pyrazole-Carbohydrazide Ligands in Coordination Chemistry